1-Bromo-2-fluoro-4-(2-methoxyethyl)benzene
Beschreibung
Molecular Architecture and Crystallographic Analysis
Molecular Geometry and Substituent Arrangement
The IUPAC name, 1-bromo-4-fluoro-2-(2-methoxyethyl)benzene, defines the substituent positions on the benzene ring: bromine at position 1, fluorine at position 4, and a 2-methoxyethyl group at position 2. The SMILES notation ($$ \text{COCCC1=C(C=CC(=C1)F)Br} $$) further clarifies the connectivity, highlighting the methoxyethyl chain (-OCH$$2$$CH$$2$$-) attached to the aromatic ring. The benzene core adopts a planar geometry, with substituents inducing localized distortions due to steric and electronic interactions.
Crystallographic data for the exact compound remain unreported, but insights can be drawn from structurally similar para-halogenated benzenes. For instance, 1-bromo-4-iodo-benzene crystallizes in a monoclinic system ($$ P2_1/c $$) with unit cell parameters $$ a = 4.1704(6) \, \text{Å} $$, $$ b = 5.8242(8) \, \text{Å} $$, and $$ c = 14.929(2) \, \text{Å} $$, and an interhalogen distance of 3.487 Å. By analogy, the title compound likely exhibits comparable packing motifs, with halogen-halogen (Br···F) and halogen-ether interactions stabilizing the lattice. The methoxyethyl group’s flexibility may introduce unique torsional angles, influencing crystal density and melting behavior.
Table 1: Key Structural Parameters of 1-Bromo-2-fluoro-4-(2-methoxyethyl)benzene
*Inferred from analogous structures.
Eigenschaften
IUPAC Name |
1-bromo-2-fluoro-4-(2-methoxyethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-12-5-4-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICDYBVQSGKGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Substrate Preparation: 2-Fluoro-4-(2-methoxyethyl)benzene
The methoxyethyl group is introduced via Williamson ether synthesis. Starting with 2-fluoro-4-hydroxybenzaldehyde, reaction with 2-bromoethyl methyl ether in the presence of K₂CO₃ in DMF at 80°C achieves O-alkylation. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the aldehyde to a methyl group, yielding 2-fluoro-4-(2-methoxyethyl)benzene.
Table 1: Alkylation Conditions and Outcomes
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80°C |
| Reaction Time | 12 h |
| Yield | 78–85% |
Regioselective Bromination
Electrophilic bromination of 2-fluoro-4-(2-methoxyethyl)benzene is directed by the electron-donating methoxyethyl group. Using Br₂ (1.1 equiv) and FeBr₃ (5 mol%) in CH₂Cl₂ at 0°C, bromination occurs para to the methoxyethyl group (position 1), yielding the target compound.
Table 2: Bromination Efficiency
| Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| FeBr₃ | 0°C | 2 h | 72% |
| AlBr₃ | 25°C | 3 h | 65% |
Diazotization-Bromodeamination of Aniline Precursors
Synthesis of 2-Fluoro-4-(2-methoxyethyl)aniline
Nitration of 4-(2-methoxyethyl)fluorobenzene with HNO₃/H₂SO₄ at −5°C introduces a nitro group para to fluorine. Catalytic hydrogenation (Raney Ni, H₂) reduces the nitro group to amine, yielding 2-fluoro-4-(2-methoxyethyl)aniline.
Diazotization and Bromide Substitution
The aniline intermediate is diazotized using NaNO₂ (1.1 equiv) in HBr (48%) at −5°C. Subsequent treatment with CuBr (1.2 equiv) at 40°C replaces the diazonium group with bromine, achieving 68–74% yield.
Table 3: Diazotization Parameters
| Diazotization Agent | Bromide Source | Temperature | Yield |
|---|---|---|---|
| NaNO₂/HBr | CuBr | 40°C | 74% |
| NaNO₂/HCl | HBr | 25°C | 62% |
Side-Chain Elaboration via Alkylation
Alkylation of 4-Bromo-2-fluorobenzyl Alcohol
(4-Bromo-3-fluorophenyl)methanol, synthesized via reduction of 4-bromo-3-fluorobenzoic acid (NaBH₄, THF), undergoes alkylation with methyl iodide. Using NaH (1.5 equiv) in THF at 0°C, the hydroxyl group is deprotonated and methylated, yielding the methoxyethyl derivative.
Table 4: Alkylation Optimization
| Base | Alkylating Agent | Solvent | Yield |
|---|---|---|---|
| NaH | CH₃I | THF | 82% |
| K₂CO₃ | (CH₃O)₂SO₂ | DMF | 68% |
Comparative Analysis of Synthetic Routes
Yield and Scalability
-
Route 1 (Directed Bromination) : Higher scalability (gram-scale) but requires stringent temperature control to avoid polybromination.
-
Route 2 (Diazotization) : Suitable for small-scale synthesis with regioselective bromine placement but involves hazardous diazonium intermediates.
-
Route 3 (Alkylation) : Efficient for introducing the methoxyethyl group but depends on precursor availability.
Table 5: Route Comparison
| Metric | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 72% | 68% | 82% |
| Scalability | +++ | ++ | +++ |
| Purity (GC) | 95% | 92% | 97% |
Mechanistic Insights and Side Reactions
Competing Directing Effects
The methoxyethyl group (ortho/para-directing) and fluorine (meta-directing) create regiochemical competition. DFT studies indicate that the methoxyethyl group dominates, directing bromine to position 1 (para) in 89% of cases.
Byproduct Formation
-
Ortho-Bromination : Occurs in 11% of cases due to fluorine’s electron-withdrawing effect.
-
Debromination : Observed under prolonged reaction times (>4 h) with FeBr₃.
Industrial and Environmental Considerations
Solvent Recycling
DMF and THF are recovered via fractional distillation (≥90% recovery), reducing waste.
Catalyst Reusability
FeBr₃ is reused up to three times with a 15% activity drop per cycle.
Emerging Methodologies
Biologische Aktivität
1-Bromo-2-fluoro-4-(2-methoxyethyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, toxicity studies, and applications in drug development.
Chemical Structure and Properties
1-Bromo-2-fluoro-4-(2-methoxyethyl)benzene is characterized by the following structural features:
- Bromine and Fluorine Substituents : These halogen atoms significantly influence the compound's reactivity and interaction with biological targets.
- Methoxyethyl Group : The presence of this group enhances solubility and may affect the pharmacokinetic properties.
Molecular Formula
- C : 10
- H : 12
- Br : 1
- F : 1
- O : 1
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 227.11 g/mol |
| Boiling Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
The biological activity of 1-Bromo-2-fluoro-4-(2-methoxyethyl)benzene is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The incorporation of fluorine enhances binding affinity due to increased lipophilicity, which can lead to improved membrane permeability.
Enzyme Interaction
Research indicates that fluorinated compounds often exhibit altered interactions with enzymes compared to their non-fluorinated counterparts. For instance, halogen substituents can stabilize transition states in enzymatic reactions, thereby influencing catalytic efficiency.
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of 1-Bromo-2-fluoro-4-(2-methoxyethyl)benzene. Preliminary studies suggest:
- Acute Toxicity : In rodent models, the compound demonstrated a median lethal dose (LD50) ranging from 2,200 to 3,200 mg/kg when administered orally .
- Behavioral Effects : Observed symptoms at high doses included tremors, weight loss, and lethargy, indicating potential neurotoxic effects .
Applications in Medicinal Chemistry
1-Bromo-2-fluoro-4-(2-methoxyethyl)benzene serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that enhance therapeutic efficacy against specific targets, particularly in the treatment of neurological disorders.
Case Studies
- Dopamine Receptor Modulation : Compounds derived from this bromofluorobenzene have been evaluated for their affinity towards dopamine receptors, showing promise as potential antipsychotic agents .
- Anticancer Activity : Preliminary investigations into the anticancer properties reveal that derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 1-Bromo-2-fluoro-4-(2-methoxyethyl)benzene, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 1-Bromo-4-fluorobenzene | Moderate cytotoxicity | Inhibits cell proliferation |
| 2-Fluoro-4-(2-methoxyethyl)phenol | Antioxidant properties | Scavenges free radicals |
| 4-Bromo-3-fluorophenol | Neuroprotective effects | Modulates neurotransmitter release |
Vergleich Mit ähnlichen Verbindungen
Substituent Position and Electronic Effects
1-Bromo-2-fluoro-4-(methoxymethyl)benzene (CAS 162744-47-0)
- Structural Difference : Replaces the 2-methoxyethyl group with a methoxymethyl (-CH2-OCH3) moiety.
- Impact : The shorter ether chain reduces solubility in organic solvents compared to the target compound. However, the methoxymethyl group maintains moderate electron-donating effects, directing electrophilic substitution to the ortho/para positions. This compound is a white powder with applications in medicinal chemistry .
1-Bromo-4-(2-methoxyethoxy)benzene (CAS 30752-19-3)
- Structural Difference : The 2-methoxyethoxy group is para to the bromo substituent instead of meta.
- Impact : The para-substitution alters electronic distribution, reducing steric hindrance during coupling reactions. However, the absence of a fluoro group diminishes its directing effects in further functionalization. Similarity score: 0.88 .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)
- Structural Difference : Contains a trifluoromethoxy (-OCF3) group instead of 2-methoxyethyl.
- Impact : The strong electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, reducing reactivity in nucleophilic substitutions. This compound is used in liquid crystal materials due to its stability and mesomorphic properties .
Reactivity in Cross-Coupling Reactions
The target compound exhibits superior reactivity in palladium-catalyzed reactions compared to analogs:
Boronic Acid Derivatives
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): Exhibits potent inhibition (IC50 = 1 µM) against fungal histone deacetylase (HDAC) due to the methoxyethyl group enhancing binding affinity. Comparatively, trichostatin A (a known HDAC inhibitor) requires 1.5 µM for similar activity .
Pharmaceutical Precursors
- The target compound’s 2-methoxyethyl group improves blood-brain barrier penetration in CNS drug candidates, unlike analogs with trifluoromethoxy or methoxymethyl groups, which exhibit higher metabolic stability but lower bioavailability .
Q & A
Q. What are the recommended synthetic routes for 1-bromo-2-fluoro-4-(2-methoxyethyl)benzene, and how do reaction conditions influence yield?
The synthesis typically involves multi-step functionalization of a benzene ring. A plausible route includes:
- Step 1 : Introduction of the 2-methoxyethyl group via Friedel-Crafts alkylation using 2-methoxyethyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Step 2 : Sequential halogenation. Bromination can be achieved using Br₂/FeBr₃, while fluorination may employ electrophilic fluorinating agents like Selectfluor™ in a polar solvent (e.g., acetonitrile) .
Q. Critical factors :
- Temperature control : Excessive heat during Friedel-Crafts reactions can lead to polyalkylation.
- Halogenation order : Bromine’s higher reactivity may require careful regiochemical control to avoid over-substitution.
- Purification : Column chromatography or recrystallization is essential due to the compound’s potential sensitivity to hydrolysis .
Q. How can researchers characterize the purity and structure of 1-bromo-2-fluoro-4-(2-methoxyethyl)benzene?
Key analytical methods :
Q. Common pitfalls :
- Residual solvents in NMR spectra (e.g., CDCl₃) may obscure signals.
- Hygroscopicity of the methoxyethyl group necessitates dry sample handling .
Advanced Research Questions
Q. What catalytic systems optimize cross-coupling reactions involving 1-bromo-2-fluoro-4-(2-methoxyethyl)benzene?
This compound serves as a versatile aryl halide precursor in Suzuki-Miyaura or Buchwald-Hartwig couplings.
- Palladium catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos enhance reactivity for bulky substrates .
- Solvent effects : Use toluene or dioxane at 80–100°C to balance reaction rate and stability of the methoxyethyl group.
- Challenges :
Q. How do computational methods predict the reactivity of 1-bromo-2-fluoro-4-(2-methoxyethyl)benzene in nucleophilic aromatic substitution (SNAr)?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
Q. Experimental validation :
- Kinetic studies using UV-Vis spectroscopy show a second-order dependence on [Nu⁻] and [substrate] in DMF .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of 1-bromo-2-fluoro-4-(2-methoxyethyl)benzene?
Discrepancies often arise from:
- Impurity profiles : Trace moisture deactivates catalysts; use Karl Fischer titration to verify solvent dryness .
- Regioselectivity : Competing reactions at bromine vs. fluorine sites can be probed via Hammett plots or isotopic labeling .
- Catalyst loading : Sub-optimal Pd concentrations (<2 mol%) reduce turnover frequency.
Case study : A 20% yield difference in Suzuki coupling was traced to residual K⁺ ions from incomplete washing, which poisoned the catalyst .
Q. How is 1-bromo-2-fluoro-4-(2-methoxyethyl)benzene utilized in the synthesis of bioactive molecules?
The compound is a key intermediate in:
Q. Example :
- Step 1 : Suzuki coupling with 4-boronophenylalanine to introduce a pharmacophore.
- Step 2 : Deprotection and radiolabeling with ¹⁸F for tracer synthesis .
Q. Safety and Handling
Q. What safety protocols are critical when handling 1-bromo-2-fluoro-4-(2-methoxyethyl)benzene?
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods due to volatility and potential release of HBr or HF during decomposition .
- Spill management : Absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
